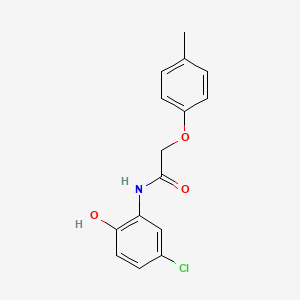
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide, also known as Aceclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Aceclofenac is a derivative of diclofenac and has similar pharmacological properties. It is widely used in the medical field due to its anti-inflammatory and analgesic effects.
作用機序
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-2. By inhibiting the activity of COX-2, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide reduces the production of prostaglandins, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of white blood cells to sites of inflammation. Additionally, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It is also well-studied and has a known mechanism of action. However, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to maintain therapeutic levels in vitro. Additionally, N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays.
将来の方向性
There are several future directions for research involving N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide. One potential area of research is the development of new formulations of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide that may improve its pharmacokinetic properties. Another area of research is the investigation of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide's effects on other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease. Additionally, there is a need for further research to better understand the long-term safety and efficacy of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide.
合成法
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide can be synthesized by the reaction of 2-(4-methylphenoxy) acetic acid with 5-chloro-2-hydroxyaniline in the presence of a suitable coupling agent. The reaction yields N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide, which is then purified and isolated.
科学的研究の応用
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its anti-inflammatory and analgesic effects. It is commonly used in the treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide has also been studied for its potential use in the treatment of other inflammatory conditions such as periodontitis, endometriosis, and inflammatory bowel disease.
特性
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-10-2-5-12(6-3-10)20-9-15(19)17-13-8-11(16)4-7-14(13)18/h2-8,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVYNPYRUGIJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



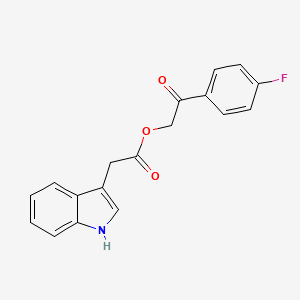
![3-(benzyloxy)benzaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5697734.png)
![methyl [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetate](/img/structure/B5697738.png)

![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)
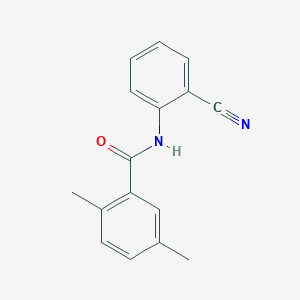
![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)
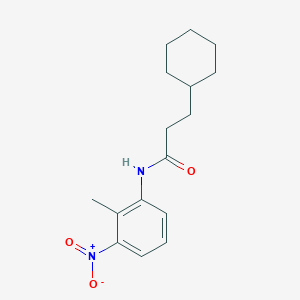
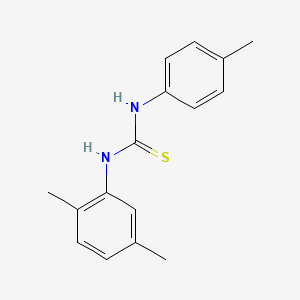
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)